1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine
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Overview
Description
1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a piperazine ring substituted with a phenyl group and a cyclohexylbenzenesulfonyl group, making it a valuable molecule in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine typically involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction conditions are common practices in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve the use of acids or halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 1-(4-Cyclohexylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Cyclohexylbenzenesulfonyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine
Comparison: Compared to similar compounds, 1-((4-Cyclohexylphenyl)sulfonyl)-4-phenylpiperazine stands out due to its unique combination of a cyclohexylbenzenesulfonyl group and a phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural uniqueness allows for specific interactions with molecular targets, which can be leveraged in the development of new therapeutic agents and chemical processes.
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26,22-13-11-20(12-14-22)19-7-3-1-4-8-19)24-17-15-23(16-18-24)21-9-5-2-6-10-21/h2,5-6,9-14,19H,1,3-4,7-8,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLRWLIXTQDEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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